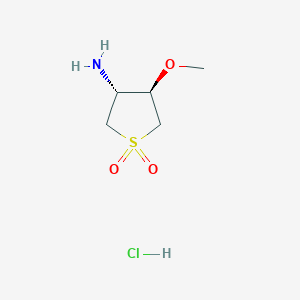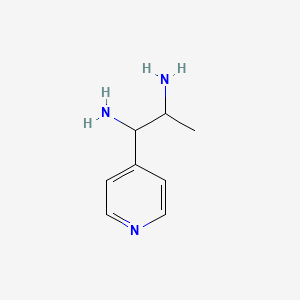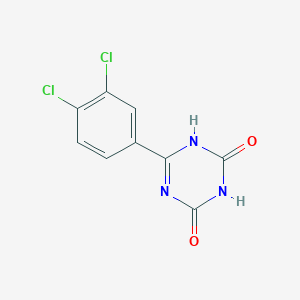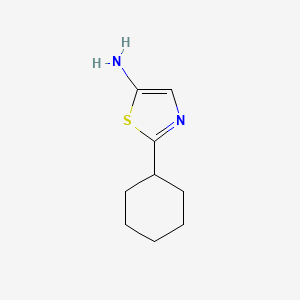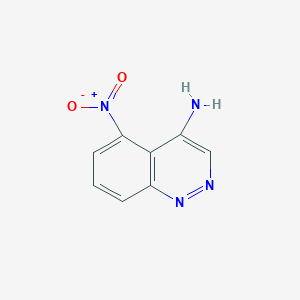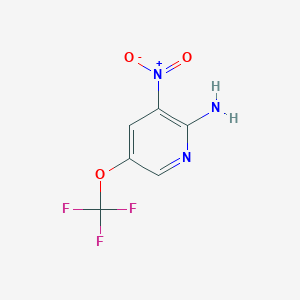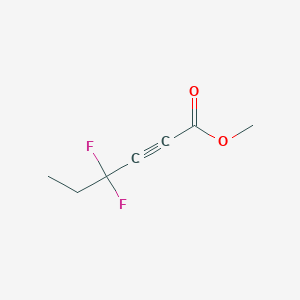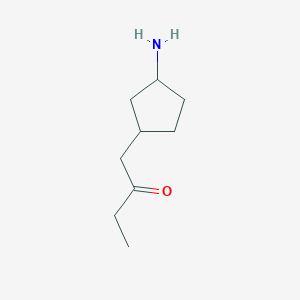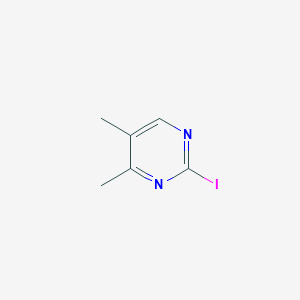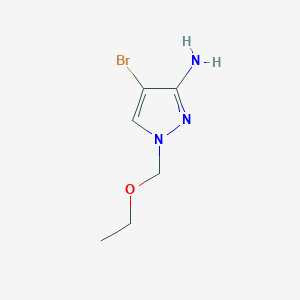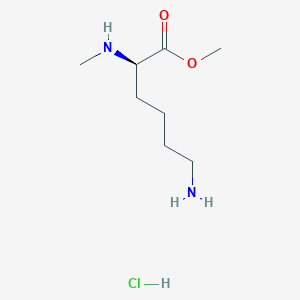
N-Me-D-Lys-OMe.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-D-lysine methyl ester hydrochloride is a derivative of the amino acid lysine. It is often used in peptide synthesis and other biochemical applications due to its unique properties. The compound is characterized by the presence of a methyl ester group and a hydrochloride salt, which enhance its solubility and reactivity in various chemical environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-lysine methyl ester hydrochloride typically involves the protection of the amino group of lysine, followed by methylation and esterification. One common method includes the use of tert-butoxycarbonyl (Boc) as a protective group. The steps are as follows:
Protection: The amino group of lysine is protected using Boc anhydride to form Boc-Lysine.
Methylation: The protected lysine is then methylated using methyl iodide in the presence of a base such as sodium hydride.
Esterification: The carboxyl group is esterified using methanol and a catalyst like sulfuric acid.
Deprotection: The Boc group is removed using trifluoroacetic acid, yielding N-Methyl-D-lysine methyl ester.
Hydrochloride Formation: The final product is obtained by treating the ester with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of N-Methyl-D-lysine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity and consistency .
化学反応の分析
Types of Reactions
N-Methyl-D-lysine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methyl ester group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Oxidized derivatives of N-Methyl-D-lysine.
Reduction: Reduced forms of the compound, such as primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-Methyl-D-lysine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein structure and function, particularly in the synthesis of modified peptides.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules .
作用機序
The mechanism of action of N-Methyl-D-lysine methyl ester hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It can also interact with receptors and other proteins, modulating their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride: A protected form of lysine used in peptide synthesis.
Nα-Acetyl-L-lysine methyl ester hydrochloride: Another derivative of lysine with acetyl protection.
Fmoc-Lysine derivatives: Used in solid-phase peptide synthesis
Uniqueness
N-Methyl-D-lysine methyl ester hydrochloride is unique due to its specific methylation and esterification, which enhance its solubility and reactivity. This makes it particularly useful in peptide synthesis and other biochemical applications where these properties are advantageous .
特性
分子式 |
C8H19ClN2O2 |
|---|---|
分子量 |
210.70 g/mol |
IUPAC名 |
methyl (2R)-6-amino-2-(methylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-10-7(8(11)12-2)5-3-4-6-9;/h7,10H,3-6,9H2,1-2H3;1H/t7-;/m1./s1 |
InChIキー |
VOMBYPVECYNCTN-OGFXRTJISA-N |
異性体SMILES |
CN[C@H](CCCCN)C(=O)OC.Cl |
正規SMILES |
CNC(CCCCN)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


